ethyl 4-oxo-6H-quinazoline-6-carboxylate
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Overview
Description
Ethyl 4-oxo-6H-quinazoline-6-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a quinazoline core with an ethyl ester group at the 6-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-6H-quinazoline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of anthranilamide with ethyl oxalate under specific conditions . This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the quinazoline ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-6H-quinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-oxo-6H-quinazoline-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-oxo-6H-quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The inhibition of key enzymes can result in the accumulation of toxic intermediates or the depletion of essential metabolites, ultimately leading to cell death or growth inhibition.
Comparison with Similar Compounds
Ethyl 4-oxo-6H-quinazoline-6-carboxylate can be compared with other quinazoline derivatives to highlight its uniqueness:
Similar Compounds: Other quinazoline derivatives include quinazoline-2,4-dione, hydroxyquinazoline, and various substituted quinazolines.
Uniqueness: The presence of the ethyl ester group at the 6-position and the keto group at the 4-position distinguishes this compound from other quinazoline derivatives.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 4-oxo-6H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-7H,2H2,1H3 |
InChI Key |
GWFOVNUOAQFRPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=CC2=NC=NC(=O)C2=C1 |
Origin of Product |
United States |
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